![molecular formula C18H25N5O3S B5615238 (4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5615238.png)
(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, Urban (1995) detailed an efficient synthesis approach for a related octahydro-2H-pyrido[1,2-a]pyrazine compound, relying on equilibration and alkylation steps [Urban, 1995]. This methodology can provide a foundation for the synthesis of "(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" by adapting the precursor and reaction conditions to target the specific molecular structure.
Molecular Structure Analysis
The molecular structure of complex heterocycles is often elucidated using techniques like NMR spectroscopy and X-ray diffraction. Chimichi et al. (1996) utilized NMR spectroscopy and X-ray diffraction to elucidate the structure of related pyrazolo[1,5-a]pyrimidines, demonstrating the importance of these techniques in confirming molecular configurations [Chimichi et al., 1996].
Chemical Reactions and Properties
Heterocyclic compounds often undergo specific chemical reactions based on their functional groups. For example, Ogurtsov et al. (2018) described the synthesis of oxadiazolo[3,4-d]pyridazine trioxides through a reaction involving hydroxyimino derivatives and nitric and trifluoroacetic acids [Ogurtsov et al., 2018]. Such reactions are relevant for understanding the chemical behavior of "(4aR*,7aS*)-1-isobutyl-4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide" in various environments.
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and crystal structure, are crucial for their application in various fields. The high crystal density and strong π-π stacking interactions observed in related compounds, as reported by Ogurtsov et al. (2018), highlight the significance of physical property analysis [Ogurtsov et al., 2018].
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group behavior, is essential for the practical application of heterocyclic compounds. Studies on related compounds, like the work of Urban (1995), provide insights into the reactivity and potential applications of these molecules [Urban, 1995].
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4aS,7aR)-4-(2-methylpropyl)-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-13(2)9-22-6-7-23(16-12-27(24,25)11-15(16)22)10-17-20-21-18(26-17)14-4-3-5-19-8-14/h3-5,8,13,15-16H,6-7,9-12H2,1-2H3/t15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVPEHDLGHOJOF-CVEARBPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C2C1CS(=O)(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,7aR)-4-(2-methylpropyl)-1-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
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